molecular formula C7H7ClO3S B13225369 3-(3-Chlorothiophen-2-yl)-2-hydroxypropanoic acid

3-(3-Chlorothiophen-2-yl)-2-hydroxypropanoic acid

Katalognummer: B13225369
Molekulargewicht: 206.65 g/mol
InChI-Schlüssel: HMDPBDQWIWZVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorothiophen-2-yl)-2-hydroxypropanoic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a hydroxypropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorothiophen-2-yl)-2-hydroxypropanoic acid typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorothiophen-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hydroxypropanoic acid moiety can be reduced to form alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorothiophen-2-yl)-2-hydroxypropanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-Chlorothiophen-2-yl)-2-hydroxypropanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chlorothiophene-2-carboxylic acid
  • 3-Chlorothiophene-2-boronic acid
  • 3-Chlorothiophene-2-sulfonic acid

Uniqueness

3-(3-Chlorothiophen-2-yl)-2-hydroxypropanoic acid is unique due to the presence of both a chlorine-substituted thiophene ring and a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H7ClO3S

Molekulargewicht

206.65 g/mol

IUPAC-Name

3-(3-chlorothiophen-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H7ClO3S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11)

InChI-Schlüssel

HMDPBDQWIWZVSU-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1Cl)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.